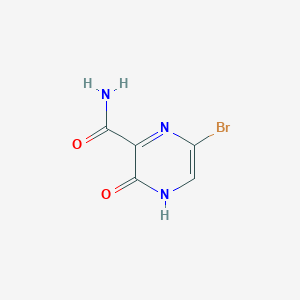

6-溴-3-羟基吡嗪-2-甲酰胺

描述

6-Bromo-3-hydroxypyrazine-2-carboxamide is a compound that is structurally related to various brominated heterocyclic compounds that have been studied for their potential applications in medicinal chemistry and as intermediates in organic synthesis. While the specific compound is not directly mentioned in the provided papers, the related compounds and their synthesis, molecular structure, and chemical reactions provide valuable insights into the properties and potential uses of 6-Bromo-3-hydroxypyrazine-2-carboxamide.

Synthesis Analysis

The synthesis of related brominated compounds often involves multi-step reactions with careful control of conditions to achieve high selectivity and yield. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid demonstrates a novel approach to introducing carboxylate groups into brominated heterocycles . Similarly, the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide, a compound closely related to the one , involves amidation, nitrification, reduction, and fluorination steps . These examples suggest that the synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide would likely require careful selection of reagents and conditions to introduce the bromo, hydroxy, and carboxamide functionalities.

Molecular Structure Analysis

The molecular structure of brominated heterocycles is often characterized by planarity and the presence of intramolecular hydrogen bonding, as seen in the crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide . This planarity and hydrogen bonding can influence the compound's reactivity and interaction with biological targets. The presence of bromine can also facilitate further chemical modifications due to its reactivity.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, bromopyruvate acts as a bridging agent in the active site of an enzyme, demonstrating the reactivity of brominated compounds in forming covalent bonds with biological molecules . The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid illustrates the use of brominated intermediates in the preparation of compounds with potential pharmacological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles, such as solubility, melting point, and stability, are influenced by the presence of substituents like bromine, hydroxy, and carboxamide groups. These properties are crucial for the compound's behavior in chemical reactions and its potential applications. The ionic liquid-mediated synthesis of 6-aminonicotinic acid highlights the importance of using non-volatile and non-toxic solvents to improve the sustainability of the synthesis process . The packing of molecules in the crystal structure, governed by hydrogen bonds and stacking interactions, is also an important aspect of the physical properties of these compounds .

科学研究应用

合成途径

6-溴-3-羟基吡嗪-2-甲酰胺一直是各种合成途径中的关键中间体。例如,它可以通过一系列步骤,包括酯化、溴化、重氮化和胺化,从3-氨基-2-吡嗪甲酸合成而来。这种合成途径对于生产法匹拉韦(一种抗病毒药物)(Zhan Ta, 2013)具有重要意义。此外,对该化合物的修饰和衍生已经被探索,导致合成了具有潜在药用应用的各种类似物和衍生物。

在药物开发中的作用

6-溴-3-羟基吡嗪-2-甲酰胺在抗病毒药物的开发中起着关键作用。值得注意的是,法匹拉韦,这种化合物的衍生物,已经显示出对RNA病毒在体内外都具有强效的抑制活性。其作为RNA聚合酶抑制剂的机制突显了它在抗病毒治疗中的潜力 (Fangyuan Shi et al., 2014)。

腐蚀抑制

有趣的是,N-羟基吡嗪-2-甲酰胺,一种相关化合物,已被确定为一种绿色和有效的腐蚀抑制剂,可用于酸性介质中的低碳钢。这项研究为利用吡嗪衍生物保护金属免受腐蚀打开了途径,突显了它们在药用应用之外的多功能性 (Y. Dewangan et al., 2022)。

电化学研究

还对吡嗪衍生物进行了电化学研究,包括6-氟-3-羟基吡嗪-2-甲酰胺(与6-溴-3-羟基吡嗪-2-甲酰胺结构相似的化合物),以了解它们在各种化学环境中的氧化降解。这些研究对于理解这类化合物在不同化学环境中的稳定性和反应性至关重要 (Tatsushi Nakayama and Ryo Honda, 2021)。

作用机制

Target of Action

It is related to favipiravir , which is known to inhibit viral RNA-dependent RNA polymerase .

Mode of Action

Given its relation to favipiravir, it may also act as an inhibitor of viral rna-dependent rna polymerase . This enzyme is crucial for the replication of RNA viruses, and its inhibition can prevent the virus from multiplying.

Biochemical Pathways

As a potential rna-dependent rna polymerase inhibitor, it could affect the replication pathway of rna viruses .

Result of Action

If it acts similarly to favipiravir, it could potentially suppress the replication of certain rna viruses and prevent a lethal outcome .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that temperature and exposure to oxygen may affect its stability.

安全和危害

6BHPC is classified under the GHS07 hazard class . The safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

5-bromo-2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBREXQQUFIWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430790 | |

| Record name | 6-Bromo-3-hydroxypyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-hydroxypyrazine-2-carboxamide | |

CAS RN |

259793-88-9 | |

| Record name | 6-Bromo-3-hydroxypyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 6-Bromo-3-hydroxypyrazine-2-carboxamide a significant compound in the synthesis of favipiravir?

A1: 6-Bromo-3-hydroxypyrazine-2-carboxamide is a crucial intermediate in the synthesis of favipiravir because it allows for the introduction of the fluorine atoms at the 3 and 6 positions of the pyrazine ring. This is highlighted in the research where 6-Bromo-3-hydroxypyrazine-2-carboxamide is used as a starting material to synthesize 3,6-difluoropyrazine-2-carbonitrile, another key intermediate, through a reaction with potassium fluoride. [] This fluoro intermediate is then further reacted to obtain favipiravir. []

Q2: The research mentions a novel four-step synthesis of favipiravir. How does this compare to previous methods and what are the advantages?

A2: Previous synthetic routes for favipiravir often involved six steps. [] The novel four-step synthesis described in the research utilizes 6-bromo-3-hydroxypyrazine-2-carboxamide as a starting point and achieves a 65% overall molar yield. [] This streamlined approach is not only more efficient but also more economical, making it particularly attractive for industrial-scale production of favipiravir.

Q3: Are there any challenges in the synthesis and purification of 6-Bromo-3-hydroxypyrazine-2-carboxamide?

A3: While the research doesn't delve into specific challenges related to 6-Bromo-3-hydroxypyrazine-2-carboxamide synthesis, it does highlight a simplified purification method for the fluoro intermediate (3,6-difluoropyrazine-2-carbonitrile), which is derived from it. [] This method involves the formation of a dicyclohexylamine salt followed by neutralization with hydrogen peroxide. [] This suggests that purification of intermediates in this synthesis pathway can be streamlined, potentially contributing to the overall efficiency of favipiravir production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1279179.png)

![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)

![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)